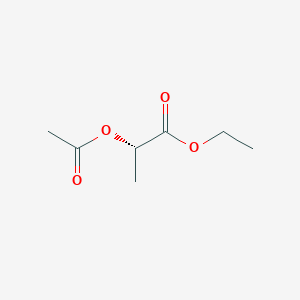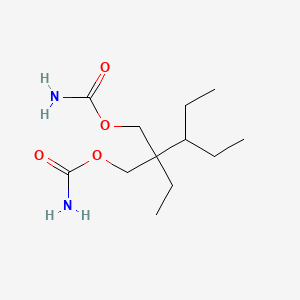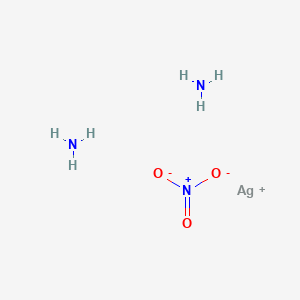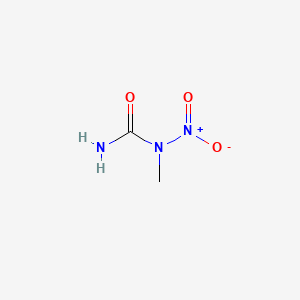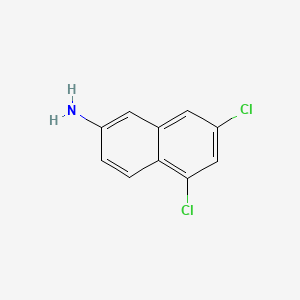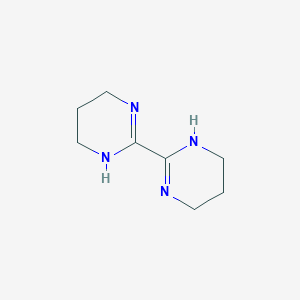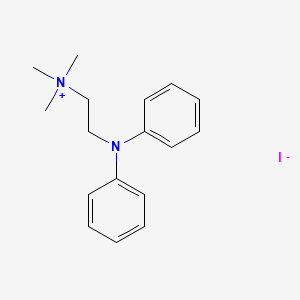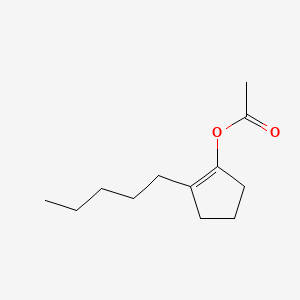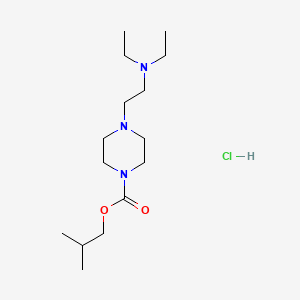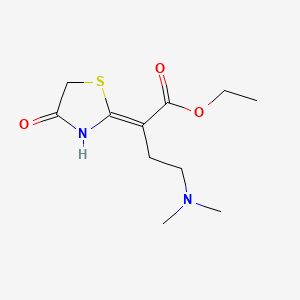
Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride: is a chemical compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is known for its unique structure, which includes an allyl group and a cyclohexyl group attached to the piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride typically involves the reaction of 1-allylcyclohexylamine with 4-methylpiperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then purified using methods such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride is used as a building block in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used as a catalyst and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters. The compound may also interact with ion channels and receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine: Known for its stimulant properties and used as a recreational drug.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressants and studied for its effects on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its entactogenic effects.
Uniqueness: Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride is unique due to its specific structural features, including the allyl and cyclohexyl groups. These structural elements contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
21602-46-0 |
|---|---|
Molekularformel |
C14H26N2 |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1-methyl-4-(1-prop-2-enylcyclohexyl)piperazine |
InChI |
InChI=1S/C14H26N2/c1-3-7-14(8-5-4-6-9-14)16-12-10-15(2)11-13-16/h3H,1,4-13H2,2H3 |
InChI-Schlüssel |
BRDRYQGYAFMUGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2(CCCCC2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


